molecular formula C14H19FN2O2 B7562770 N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide

N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide

Cat. No. B7562770
M. Wt: 266.31 g/mol
InChI Key: WVIAPSRSGIQGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide, also known as F13714, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. F13714 belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4 PAMs).

Scientific Research Applications

N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR4, which plays a role in regulating the release of dopamine in the brain. This modulation of dopamine release has been suggested as a potential mechanism for the therapeutic effects of this compound.

Mechanism of Action

N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the release of dopamine in the brain, which has been suggested as a potential mechanism for the therapeutic effects of this compound.
Biochemical and physiological effects:
Studies have shown that this compound enhances the activity of mGluR4 in the brain, leading to an increase in the release of dopamine. This increase in dopamine release has been associated with improvements in motor function in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential therapeutic application in addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide is its specificity for mGluR4, which allows for targeted modulation of dopamine release in the brain. However, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic applications.

Future Directions

Future research on N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound modulates dopamine release in the brain. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential as an adjunct treatment for neurological disorders such as Parkinson's disease and addiction.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. It acts as a positive allosteric modulator of mGluR4, leading to an increase in the release of dopamine in the brain. This compound has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and addiction. Further research is needed to optimize its pharmacokinetic properties and elucidate its specific mechanisms of action.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide involves the reaction of 2-fluoroaniline with 2-methylmorpholine to form N-(2-fluorophenyl)-2-methylmorpholine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11-10-17(8-9-19-11)7-6-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIAPSRSGIQGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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